
2-cyclopropyl-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N,N-dimethylaniline is an organic compound with the molecular formula C11H15N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and a cyclopropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the cyclopropylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Cyclopropyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N,N-dimethylaniline involves its interaction with various molecular targets. The compound can undergo oxidative N-dealkylation, a process catalyzed by cytochrome P450 enzymes. This reaction leads to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects.
Comparison with Similar Compounds
N,N-Dimethylaniline: A simpler derivative without the cyclopropyl group.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic ring.
Uniqueness: 2-Cyclopropyl-N,N-dimethylaniline is unique due to the presence of both the cyclopropyl group and the dimethylamino group attached to the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-cyclopropyl-N,N-dimethylaniline |
InChI |
InChI=1S/C11H15N/c1-12(2)11-6-4-3-5-10(11)9-7-8-9/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
BQRAQRQMIBQFAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




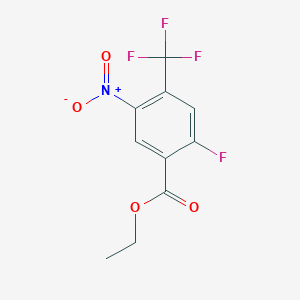
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
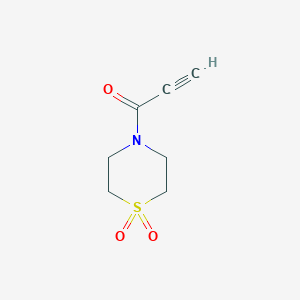
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
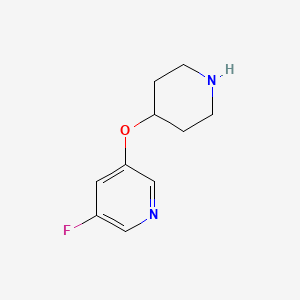
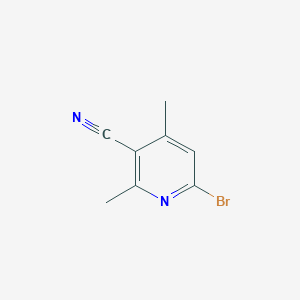

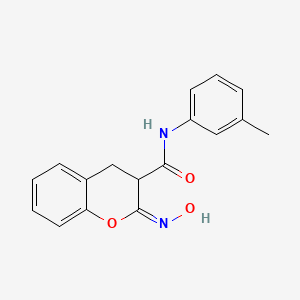
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
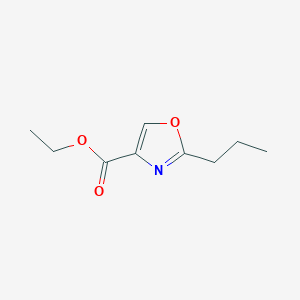
![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
